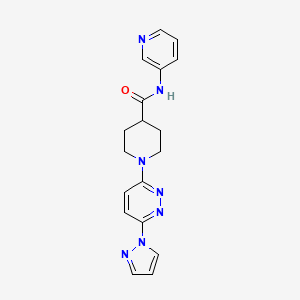
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The piperidine ring is central to the compound, substituted with a carboxamide group.
- Pyrazole and Pyridazine Moieties : The presence of both pyrazole and pyridazine rings contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including compounds similar to the one , which were evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis). Among these derivatives, several demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis .
Anticancer Potential
Pyrazole derivatives have also been investigated for their anticancer properties. One study focused on the effects of pyrazole-based compounds on breast cancer cell lines, revealing that certain derivatives induced cytotoxic effects and apoptosis in cancer cells . The compound may exhibit similar properties due to its structural similarities with other active pyrazoles.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism by which they could mitigate inflammation-related diseases . The specific compound under consideration may share this capability due to its structural characteristics.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease pathways, such as kinases and phosphodiesterases.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways crucial for cellular responses.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, which can provide insights into its potential efficacy .
Case Study 1: Antitubercular Activity
A series of studies have synthesized and evaluated similar pyrazole derivatives for their antitubercular activity against M. tuberculosis. The most active compounds showed IC90 values between 3.73 and 4.00 μM, indicating strong efficacy while maintaining low cytotoxicity in human cell lines .
Case Study 2: Anticancer Activity
In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. These findings suggest that the compound could be a candidate for further development in cancer therapy .
Data Summary Table
Propriétés
IUPAC Name |
1-(6-pyrazol-1-ylpyridazin-3-yl)-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(21-15-3-1-8-19-13-15)14-6-11-24(12-7-14)16-4-5-17(23-22-16)25-10-2-9-20-25/h1-5,8-10,13-14H,6-7,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBOCZFCCMLYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














